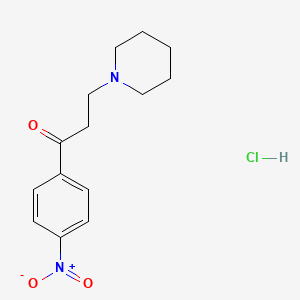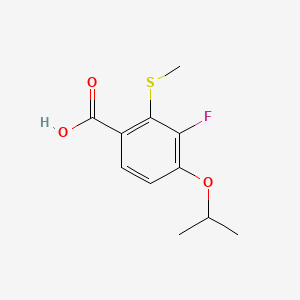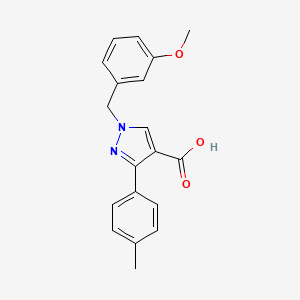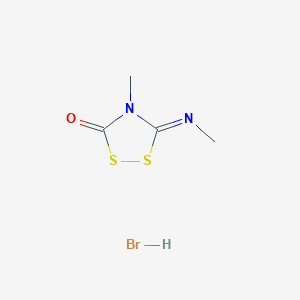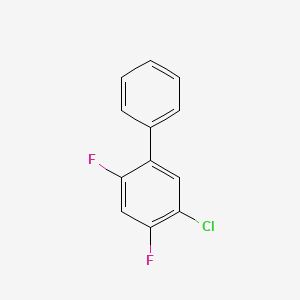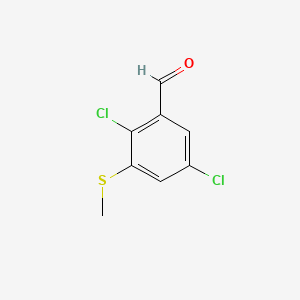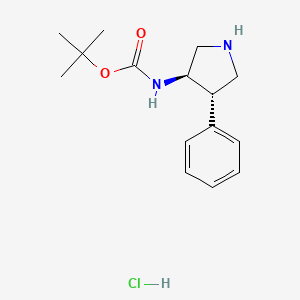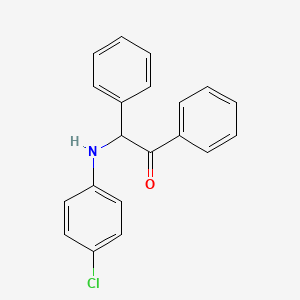
Acetophenone, 2-phenyl-2-(4-chlorophenylamino)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 2-phenyl-2-(4-chlorophenylamino): is an organic compound with the molecular formula C20H16ClNO and a molecular weight of 321.800 . It is a derivative of acetophenone, which is a simple aromatic ketone. This compound is notable for its unique structure, which includes a phenyl group and a 4-chlorophenylamino group attached to the acetophenone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetophenone derivatives often involves multicomponent reactions. One common method includes the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C . Another method involves the protection of the carbonyl group of acetophenone using mercaptoethanol in the presence of Tin(IV) hydrogen phosphate nanodisks as a catalyst at room temperature .
Industrial Production Methods: Industrial production methods for acetophenone derivatives typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Acetophenone, 2-phenyl-2-(4-chlorophenylamino) undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert acetophenone derivatives into corresponding acids or other oxidized products.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: Acetophenone derivatives are widely used in the synthesis of heterocyclic compounds, which are important in various chemical reactions and processes .
Biology and Medicine: These compounds have shown significant biological activities, including antifungal properties. For instance, certain acetophenone derivatives have been found to exhibit antifungal activity against Candida albicans and Penicillium expansum .
Industry: In the industrial sector, acetophenone derivatives are used in the production of resins, fragrances, and other chemical products .
Mécanisme D'action
The mechanism of action of acetophenone, 2-phenyl-2-(4-chlorophenylamino) involves its interaction with specific molecular targets and pathways. For example, certain derivatives can alter the permeability of cell membranes, affecting the growth of fungal hyphae and leading to their death . This mechanism is crucial for its antifungal activity and potential use in developing new pesticides .
Comparaison Avec Des Composés Similaires
Acetophenone: The simplest aromatic ketone, used as a precursor in various chemical reactions.
4-Hydroxy-3-(isopentent-2-yl) acetophenone: Exhibits antifungal activity against Cladosporium herbarum.
Xanthoxylin: Isolated from Melicope borbonica leaves, shows antifungal activity against Candida albicans.
Uniqueness: Acetophenone, 2-phenyl-2-(4-chlorophenylamino) is unique due to its specific structure, which includes both a phenyl group and a 4-chlorophenylamino group. This structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
58268-09-0 |
|---|---|
Formule moléculaire |
C20H16ClNO |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
2-(4-chloroanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C20H16ClNO/c21-17-11-13-18(14-12-17)22-19(15-7-3-1-4-8-15)20(23)16-9-5-2-6-10-16/h1-14,19,22H |
Clé InChI |
OKXHEPYTJQIFQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


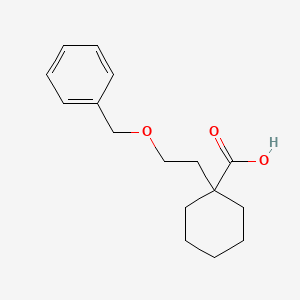
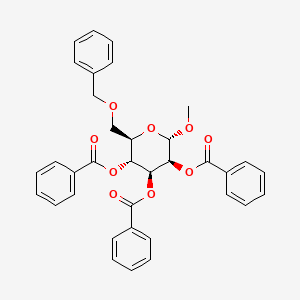
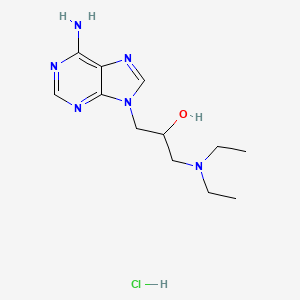
![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)
